molecular formula C11H6ClN B11904909 8-Chloronaphthalene-1-carbonitrile CAS No. 73399-88-9

8-Chloronaphthalene-1-carbonitrile

Cat. No.: B11904909
CAS No.: 73399-88-9
M. Wt: 187.62 g/mol
InChI Key: MRKAEGFFJSEYHQ-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives It is characterized by the presence of a chlorine atom at the 8th position and a nitrile group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloronaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This method is convenient and yields high amounts of the desired product . Another approach involves the diazotization of 8-aminonaphthalene-1-carbonitrile followed by a Sandmeyer reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium-catalyzed cyanation of aryl bromides is also a notable method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

8-Chloronaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The chlorine and nitrile groups play a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

Uniqueness

8-Chloronaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its bromine and iodine analogues.

Properties

CAS No.

73399-88-9

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

8-chloronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6ClN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H

InChI Key

MRKAEGFFJSEYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)Cl

Origin of Product

United States

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